molecular formula C10H9NO B11920553 3-Methylindolizine-2-carbaldehyde

3-Methylindolizine-2-carbaldehyde

Cat. No.: B11920553
M. Wt: 159.18 g/mol
InChI Key: JUVDYYXSCRJQJW-UHFFFAOYSA-N
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Description

3-Methylindolizine-2-carbaldehyde is a nitrogen-containing heterocyclic compound It belongs to the indolizine family, which is known for its significant biological and chemical properties The indolizine core is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylindolizine-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst followed by aldol condensation can yield indolizine derivatives . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods are common in industrial settings due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Methylindolizine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-Methylindolizine-2-carboxylic acid .

Scientific Research Applications

3-Methylindolizine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylindolizine-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For instance, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication . This inhibition can lead to the disruption of cancer cell proliferation.

Comparison with Similar Compounds

Uniqueness: 3-Methylindolizine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methylindolizine-2-carbaldehyde

InChI

InChI=1S/C10H9NO/c1-8-9(7-12)6-10-4-2-3-5-11(8)10/h2-7H,1H3

InChI Key

JUVDYYXSCRJQJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2N1C=CC=C2)C=O

Origin of Product

United States

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